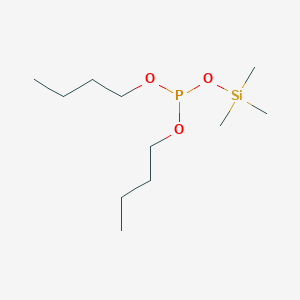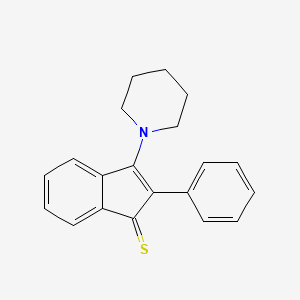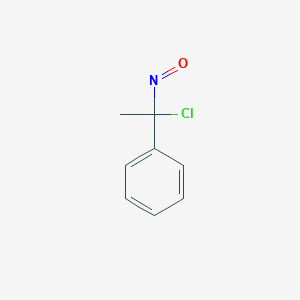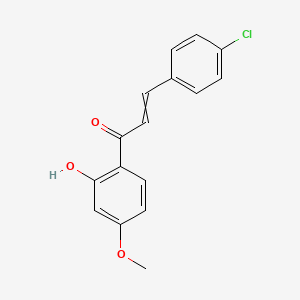![molecular formula C20H34ClNO2S B14636328 Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride CAS No. 56912-54-0](/img/structure/B14636328.png)
Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride is a chemical compound with a complex structure that includes a dodecyl group, a methyl group, and a 4-nitrophenyl group attached to a sulfanium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride typically involves the reaction of dodecyl chloride with methyl[(4-nitrophenyl)methyl]sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride. The reaction mixture is stirred at a specific temperature for a certain period to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Mecanismo De Acción
The mechanism of action of Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In enzymatic reactions, it can act as an inhibitor or activator depending on the specific enzyme and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecyl 4-nitrophenyl ether
- Dodecyl 4-nitrophenyl sulfone
- Dodecyl 4-methyl-4-nitrohexanoate
Uniqueness
Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties and different reactivity patterns in organic synthesis.
Propiedades
Número CAS |
56912-54-0 |
|---|---|
Fórmula molecular |
C20H34ClNO2S |
Peso molecular |
388.0 g/mol |
Nombre IUPAC |
dodecyl-methyl-[(4-nitrophenyl)methyl]sulfanium;chloride |
InChI |
InChI=1S/C20H34NO2S.ClH/c1-3-4-5-6-7-8-9-10-11-12-17-24(2)18-19-13-15-20(16-14-19)21(22)23;/h13-16H,3-12,17-18H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
VUCSBIHTAQUMSP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[S+](C)CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



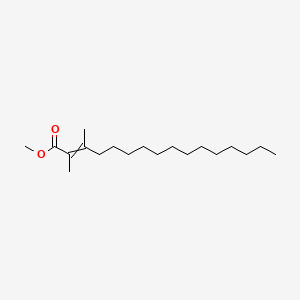
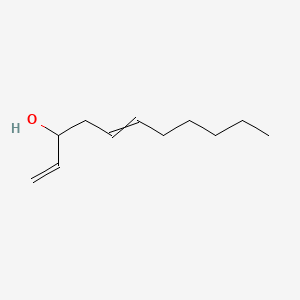
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
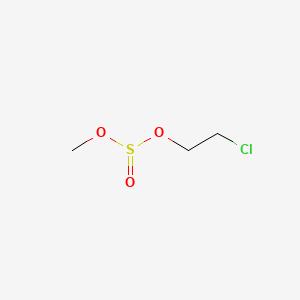
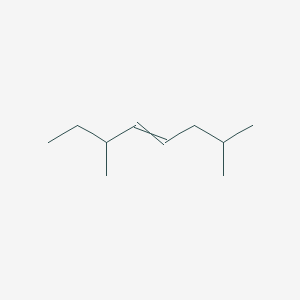
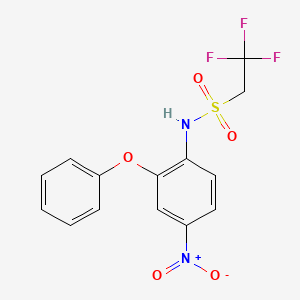
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
